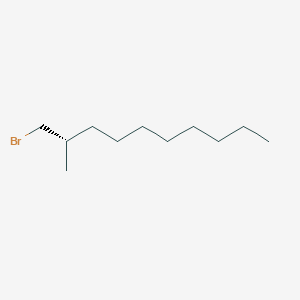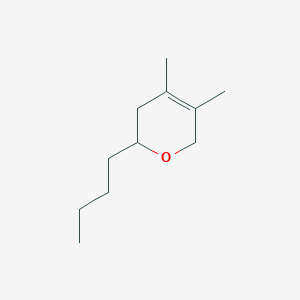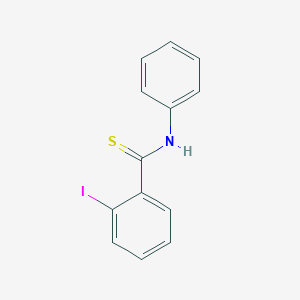
(2S)-1-bromo-2-methyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-bromo-2-methyldecane: is an organic compound with the molecular formula C11H23Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a bromine atom is attached to a carbon chain. The (2S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-bromo-2-methyldecane typically involves the bromination of 2-methyldecane. One common method is the free radical bromination, where 2-methyldecane reacts with bromine (Br2) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: (2S)-1-bromo-2-methyldecane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, reacting with sodium hydroxide (NaOH) can yield 2-methyldecanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form 2-methyldecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.
Major Products Formed:
Substitution: 2-methyldecanol
Elimination: Alkenes (e.g., 2-methyldecene)
Reduction: 2-methyldecane
科学研究应用
Chemistry: (2S)-1-bromo-2-methyldecane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of alkyl halides on biological systems. It can also be employed in the synthesis of bioactive molecules.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also utilized in the manufacture of polymers and resins.
作用机制
The mechanism of action of (2S)-1-bromo-2-methyldecane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.
相似化合物的比较
(2R)-1-bromo-2-methyldecane: The enantiomer of (2S)-1-bromo-2-methyldecane, differing in the spatial arrangement around the chiral center.
1-bromo-2-methylundecane: A homologous compound with an additional carbon in the chain.
1-chloro-2-methyldecane: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: this compound is unique due to its specific (2S) configuration, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom makes it more reactive in nucleophilic substitution and elimination reactions compared to its chloro analog.
属性
CAS 编号 |
79847-82-8 |
|---|---|
分子式 |
C11H23Br |
分子量 |
235.20 g/mol |
IUPAC 名称 |
(2S)-1-bromo-2-methyldecane |
InChI |
InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3/t11-/m0/s1 |
InChI 键 |
CFGVIMLEZTZTTI-NSHDSACASA-N |
手性 SMILES |
CCCCCCCC[C@H](C)CBr |
规范 SMILES |
CCCCCCCCC(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)




![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)



